Eu(fod)3

NMR spectroscopy Lewis acidity shift reagent

Eu(fod)3 is the definitive lanthanide shift reagent for NMR substrates that resist coordination to non-fluorinated analogs. Its perfluoroalkyl-substituted fod ligand markedly increases Lewis acidity, ensuring robust induced shifts for organonitriles, ethers, and weakly basic synthetic intermediates. Unlike Yb(fod)3 and Ho(fod)3, Eu(fod)3 delivers significant downfield shifts without compromising spectral resolution. Stoichiometry is predictable (1:1 and 1:2 complexes only), unlike Pr(fod)3's confounding 1:3 adducts. For OLED developers, Eu(fod)3 offers the highest luminescence quantum efficiency in its ligand class. Choose Eu(fod)3 for reproducible analytical results and maximum device performance.

Molecular Formula C30H33EuF21O6
Molecular Weight 1040.5 g/mol
Cat. No. B1236528
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEu(fod)3
SynonymsEu(fod)3
tris(1,1,1,2,2,3,3-heptafluoro-7,7-dimethyl-4,6- octanedionato)europium(III)
tris(6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-3,5-octanedionato)europium(III)
Molecular FormulaC30H33EuF21O6
Molecular Weight1040.5 g/mol
Structural Identifiers
SMILESCC(C)(C)C(=CC(=O)C(C(C(F)(F)F)(F)F)(F)F)O.CC(C)(C)C(=CC(=O)C(C(C(F)(F)F)(F)F)(F)F)O.CC(C)(C)C(=CC(=O)C(C(C(F)(F)F)(F)F)(F)F)O.[Eu]
InChIInChI=1S/3C10H11F7O2.Eu/c3*1-7(2,3)5(18)4-6(19)8(11,12)9(13,14)10(15,16)17;/h3*4,18H,1-3H3;/b3*5-4-;
InChIKeyUDXLMYFGTHAWDC-VNGPFPIXSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Eu(fod)3 (CAS 17631-68-4): Paramagnetic NMR Shift Reagent and Luminescent Europium(III) Complex


Eu(fod)3, tris(6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-3,5-octanedionato)europium(III) (CAS 17631-68-4; molecular formula C30H30EuF21O6; MW 1037.49 g/mol), is a fluorinated europium(III) β-diketonate coordination complex [1]. The ligand fod− incorporates a perfluoroalkyl substituent (C3F7) that confers enhanced lipophilicity and elevated Lewis acidity relative to non-fluorinated analogs such as Eu(dpm)3 [2]. With a melting point of 203–207 °C and an f6 electron configuration yielding six unpaired f-electrons, the compound is highly paramagnetic and functions as a downfield lanthanide shift reagent in NMR spectroscopy, while also exhibiting characteristic red luminescence applicable to OLED and materials research [1][3]. The compound is supplied commercially at 99% assay purity as a yellow powder solid, soluble in a wide range of organic solvents including chlorinated solvents such as CH2Cl2 and CHCl3 [4].

Why Eu(fod)3 Cannot Be Interchanged with Generic Lanthanide Shift Reagents or Non-Fluorinated Analogs


Lanthanide β-diketonate complexes with identical metal centers but different ligand substitution patterns exhibit divergent Lewis acidity, substrate coordination stoichiometry, solubility profiles, and NMR spectral characteristics [1]. The perfluoroalkyl substituent on the fod ligand withdraws electron density, rendering Eu(fod)3 a significantly stronger Lewis acid than its non-fluorinated counterpart Eu(dpm)3—an effect that is critical when analyzing weakly coordinating substrates such as organonitriles and ethers [2]. Moreover, the shift direction (downfield vs. upfield), line broadening magnitude, and complex stoichiometry vary markedly across Ln(fod)3 congeners (Ln = Pr, Eu, Yb, Ho), meaning that substituting one lanthanide for another without validating the specific analytical context produces non-comparable or uninterpretable spectral data [3][4]. In luminescence applications, the quantum yield and thermal stability profile of Eu(fod)3 differs measurably from those of Eu(hfac)3 and Eu(btfa)3 analogs, directly impacting device efficiency and processing conditions . These quantifiable differentiation dimensions preclude generic substitution without compromising experimental reproducibility or device performance metrics.

Quantitative Differentiation of Eu(fod)3 vs. Closest Analogs: A Comparative Evidence Assessment


Enhanced Lewis Acidity and Substrate Coordination Efficacy: Eu(fod)3 vs. Eu(dpm)3

Eu(fod)3 is a stronger Lewis acid than Eu(dpm)3 due to the electron-withdrawing effect of the perfluoroalkyl substituent (C3F7) on the fod ligand [1]. This difference translates to markedly enhanced shift reagent performance with weakly coordinating substrates. In studies of organonitriles, Eu(fod)3 and Pr(fod)3 were 'far more effective in generating spectral shifts' than DPM-based chelates, enabling dramatic simplification of complex second-order spectra for unsaturated nitriles [2]. The increased Lewis acidity expands the substrate scope of Eu(fod)3 to include compounds that coordinate too weakly to yield analytically useful shifts with Eu(dpm)3, directly impacting the applicability of the shift reagent method.

NMR spectroscopy Lewis acidity shift reagent organonitrile analysis

Substrate Complex Stoichiometry: Eu(fod)3 vs. Pr(fod)3 Distinctions

Vapor pressure osmometry studies of Ln(fod)3 complexes (Ln = Pr, Eu, Ho, Yb) with the substrate (π-C5H5)Fe(CO)2(CN) in benzene reveal distinct stoichiometric behavior across the lanthanide series [1]. Eu(fod)3, Ho(fod)3, and Yb(fod)3 form 1:1 and 1:2 shift reagent:substrate complexes. In contrast, Pr(fod)3 uniquely forms 1:3 complexes under comparable conditions [1]. Additionally, the relative successive formation constants for 1:2 adduct formation decrease from light to heavy lanthanides, reflecting greater steric crowding with heavier Ln(III) centers [1]. Eu(fod)3 occupies an intermediate position in this lanthanide series trend, with complexation behavior distinct from both lighter (Pr) and heavier (Yb, Ho) congeners.

NMR spectroscopy complex equilibria stoichiometry shift reagent

Thermal Stability and Physical Form: Eu(fod)3 vs. Yb(fod)3 Melting Point Differential

The melting points of Ln(fod)3 complexes vary significantly with the lanthanide ion identity, a factor with practical implications for storage, handling, and thermal processing [1]. Eu(fod)3 exhibits a melting point of 203–207 °C, whereas Yb(fod)3 melts at 108–111 °C—a difference of approximately 95–96 °C [1][2]. Other fluorinated europium complexes show intermediate values: Eu(hfc)2 melts at 156–158 °C, and Eu(tfc)3 at 195–198 °C [1]. The substantially higher melting point of Eu(fod)3 confers greater thermal robustness during storage and handling in ambient or elevated-temperature laboratory environments compared to the lower-melting Yb(fod)3, which may be more prone to sintering or physical state changes under similar conditions.

thermal stability melting point material handling procurement specification

Line Broadening Effects: Eu(fod)3 vs. Yb(fod)3 and Ho(fod)3 in NMR Applications

A comparative evaluation of 13 lanthanide shift reagents using cholestanol and its oxo, acetoxy, and methyl ether derivatives assessed solubility, ligand signal interference, line broadening effects, and shift strength [1]. Eu(fod)3, Eu(dpm)3, and Pr(fod)3 were identified as the 'most satisfactory shift reagents,' producing sizeable downfield (Eu) and upfield (Pr) shifts, respectively [1]. Yb(fod)3 and Ho(fod)3, while superior in coordinating with weak Lewis bases such as ethers, exhibited a 'somewhat serious' line broadening effect that compromises spectral resolution [1]. This line broadening is consistent with other reports indicating that Yb(fod)3 causes stronger signal broadening than Pr(fod)3 in 13C NMR applications [2]. Eu(fod)3 thus occupies the optimal performance window—strong shift induction without excessive resolution degradation.

NMR spectroscopy spectral resolution line broadening shift reagent selection

Luminescence Quantum Efficiency Trade-Off: Eu(fod)3 vs. Eu(hfac)3 and Eu(btfa)3 in OLED Materials

Comparative data on europium β-diketonate complexes reveal a performance trade-off between quantum efficiency and thermal stability that informs materials selection for OLED applications . Eu(fod)3 achieves superior quantum efficiency compared to its hfac (hexafluoroacetylacetonate) and btfa (4,4,4-trifluoro-1-phenyl-1,3-butanedione) analogs, albeit with slightly reduced thermal stability relative to hfac derivatives . Independent studies on Eu(III) complexes confirm that substitution of hfac by btfa reduces the quantum yield (QY) from 78.70% to 68.85% [1], establishing a hierarchy of ligand-dependent luminescence efficiency. For applications requiring maximum luminescence output, Eu(fod)3 offers a quantifiable advantage over alternative fluorinated europium complexes.

OLED luminescence quantum yield thermal stability europium complex

Validated Application Scenarios for Eu(fod)3 Based on Comparative Performance Evidence


NMR Spectral Simplification of Weakly Coordinating Organonitriles and Ethers

In analytical laboratories requiring NMR analysis of organonitriles or ether-functionalized molecules that coordinate poorly to standard shift reagents, Eu(fod)3 is the preferred choice over Eu(dpm)3. The perfluoroalkyl-substituted fod ligand increases Lewis acidity sufficiently to generate analytically useful lanthanide-induced shifts where non-fluorinated DPM chelates fail [1]. This expanded substrate scope is particularly valuable for simplifying complex second-order spectra of unsaturated nitriles, enabling accurate coupling constant determination and structural elucidation [1]. Procurement of Eu(fod)3 specifically—rather than generic 'lanthanide shift reagent'—ensures compatibility with weakly basic substrates that constitute a significant fraction of synthetic organic intermediates and natural product derivatives.

High-Resolution 1H and 13C NMR Shift Reagent Studies Requiring Minimal Line Broadening

For NMR applications demanding high spectral resolution—including complex mixture analysis, coupling constant measurement, and accurate integration—Eu(fod)3 offers a distinct advantage over Yb(fod)3 and Ho(fod)3 congeners. While Yb(fod)3 and Ho(fod)3 coordinate effectively with weak Lewis bases such as ethers, their 'somewhat serious' line broadening effects compromise peak shape and resolution [2]. Eu(fod)3, identified among the 'most satisfactory shift reagents' in comparative evaluations, provides sizeable downfield shifts without excessive resolution degradation [2]. This performance profile makes Eu(fod)3 the optimal selection for laboratories prioritizing spectral quality and quantitative accuracy over maximum shift magnitude alone.

Achiral Control and Substrate Coordination Studies with Defined 1:1 and 1:2 Stoichiometry

In mechanistic investigations of shift reagent–substrate equilibria requiring well-defined binding models, Eu(fod)3 provides predictable 1:1 and 1:2 complex formation without the confounding 1:3 stoichiometry observed with Pr(fod)3 [3]. This stoichiometric predictability is essential for constructing accurate substrate shift vs. [LSR]/[substrate] ratio plots and for quantitative determination of binding constants. Additionally, when used as an achiral control in combination with chiral lanthanide shift reagents such as Eu(hfc)3, Eu(fod)3 enables systematic investigation of enantiomeric shift differentials (ΔΔδ) [4]. The defined stoichiometric behavior of Eu(fod)3 simplifies data interpretation and enhances reproducibility in fundamental coordination chemistry studies.

OLED Material Development Prioritizing Luminescence Quantum Efficiency

In OLED research and device fabrication contexts where maximizing luminescence output is the primary design objective, Eu(fod)3 offers quantifiable performance advantages over alternative fluorinated europium complexes including Eu(hfac)3 and Eu(btfa)3 . The superior quantum efficiency of Eu(fod)3—achieved with a manageable trade-off in thermal stability relative to hfac derivatives—positions it as the material of choice for proof-of-concept devices and high-brightness red-emitting OLED prototypes . Procurement of Eu(fod)3 specifically, rather than other europium β-diketonates, ensures access to the highest luminescence efficiency in this ligand class, with the understanding that processing conditions must accommodate its slightly lower thermal stability compared to hfac-based materials.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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